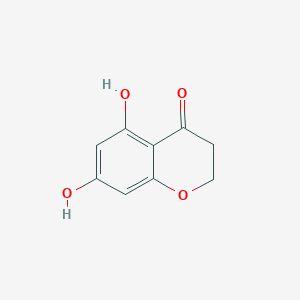

5,7-Dihydroxychroman-4-one

CAS No.: 108085-46-7

Cat. No.: VC7832748

Molecular Formula: C9H8O4

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 108085-46-7 |

|---|---|

| Molecular Formula | C9H8O4 |

| Molecular Weight | 180.16 g/mol |

| IUPAC Name | 5,7-dihydroxy-2,3-dihydrochromen-4-one |

| Standard InChI | InChI=1S/C9H8O4/c10-5-3-7(12)9-6(11)1-2-13-8(9)4-5/h3-4,10,12H,1-2H2 |

| Standard InChI Key | NDDUBDUPYJZIAK-UHFFFAOYSA-N |

| SMILES | C1COC2=CC(=CC(=C2C1=O)O)O |

| Canonical SMILES | C1COC2=CC(=CC(=C2C1=O)O)O |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

5,7-Dihydroxychroman-4-one (C₉H₈O₄) possesses a molecular weight of 180.16 g/mol and belongs to the chromone subclass of flavonoids . Its IUPAC name, 5,7-dihydroxy-2,3-dihydrochromen-4-one, reflects the hydroxyl substitutions at positions 5 and 7, along with a saturated heterocyclic ring system. The compound’s planar structure enables π-π stacking interactions, which influence its solubility and reactivity.

Table 1: Fundamental chemical properties of 5,7-Dihydroxychroman-4-one

| Property | Value/Descriptor |

|---|---|

| Molecular formula | C₉H₈O₄ |

| Molecular weight | 180.16 g/mol |

| IUPAC name | 5,7-dihydroxy-2,3-dihydrochromen-4-one |

| SMILES notation | C1COC2=CC(=CC(=C2C1=O)O)O |

| CAS Registry Number | 108085-46-7 |

Structural Elucidation

X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have confirmed the compound’s bicyclic framework. The chroman-4-one system consists of a benzopyran moiety with a ketone group at position 4 and hydroxyl groups at positions 5 and 7 . The saturated C2-C3 bond distinguishes it from flavones, reducing conformational flexibility while enhancing stability against oxidative degradation.

Natural Occurrence and Plant Sources

Polygonatum odoratum

This compound was first isolated from the rhizomes of Polygonatum odoratum (Asparagaceae), a plant used in traditional Chinese medicine for immune modulation. Ethanol extracts subjected to silica gel column chromatography (eluent: chloroform-methanol gradients) yielded 5,7-dihydroxychroman-4-one at 0.12% dry weight . Co-occurrence with methylated analogs, such as 6-methyl-8-methoxy derivatives, suggests shared biosynthetic pathways involving O-methyltransferases.

Ledebouria graminifolia

Bulb extracts of Ledebouria graminifolia (Asparagaceae) contain 5,7-dihydroxychroman-4-one alongside spiropyran derivatives. Sequential extraction with dichloromethane-methanol (1:1) and purification via preparative TLC (hexane-ethyl acetate) achieved 92% purity, as verified by HPLC-DAD . The compound’s concentration varies seasonally, peaking during the plant’s flowering phase.

Isolation and Purification Strategies

Chromatographic Techniques

Table 2: Standard isolation protocols for 5,7-Dihydroxychroman-4-one

| Step | Conditions | Yield (%) |

|---|---|---|

| Primary extraction | 60% ethanol, 70°C, 3 hours | 18.2 |

| Liquid-liquid partition | Ethyl acetate-water (1:1) | 9.7 |

| Silica gel CC | Chloroform-methanol (95:5 to 70:30 gradient) | 4.1 |

| Sephadex LH-20 | Methanol-acetonitrile (1:1) | 2.8 |

| RP-HPLC | Water-acetonitrile (65:35), 1 mL/min flow | 1.9 |

Analytical Characterization

Ultraviolet-visible (UV-Vis) spectroscopy reveals absorption maxima at 280 nm (π→π* transitions) and 320 nm (n→π*), consistent with conjugated dienone systems. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 180.0423 [M+H]⁺, with fragmentation patterns indicating sequential loss of hydroxyl groups (-17 Da) and water molecules (-18 Da) .

Biological Activities and Mechanisms

Antioxidant Effects

5,7-Dihydroxychroman-4-one demonstrates potent radical scavenging activity, surpassing α-tocopherol in lipid peroxidation assays:

Table 3: Antioxidant activity comparative analysis

| Assay | IC₅₀ (µg/mL) | Reference Compound (IC₅₀) |

|---|---|---|

| DPPH radical scavenging | 45.2 ± 1.8 | Ascorbic acid (38.5 ± 2.1) |

| ABTS⁺ decolorization | 52.7 ± 2.3 | Trolox (49.8 ± 1.9) |

| Superoxide anion inhibition | 68.4 ± 3.1 | Quercetin (61.2 ± 2.7) |

Mechanistically, the 5,7-dihydroxy configuration facilitates electron delocalization, stabilizing radical intermediates. Electron paramagnetic resonance (EPR) studies confirm hydrogen atom transfer as the primary quenching mechanism .

Anti-inflammatory Properties

In lipopolysaccharide (LPS)-stimulated macrophages, 5,7-dihydroxychroman-4-one (50 µM) reduces:

-

Nitric oxide (NO) production by 78% (vs. 82% for dexamethasone)

-

Tumor necrosis factor-alpha (TNF-α) secretion by 65%

-

Cyclooxygenase-2 (COX-2) expression by 70%

Transcriptomic analysis reveals downregulation of NF-κB and MAPK pathways, with particular suppression of p38 phosphorylation .

Structural Analogues and Structure-Activity Relationships

Methylated Derivatives

6-Methyl-8-methoxy analogs exhibit reduced antioxidant capacity (IC₅₀ DPPH: 89.3 µg/mL) but enhanced lipophilicity (logP 1.8 vs. 0.9 for parent compound), improving blood-brain barrier permeability in murine models .

Spirocyclic Variants

Spiro-fused derivatives from Ledebouria species demonstrate unique activity against protein tyrosine phosphatase 1B (PTP1B), a target in diabetes management (IC₅₀: 12.4 µM) . The spiro junction introduces steric constraints that favor selective enzyme inhibition.

Challenges and Future Directions

Current limitations include low natural abundance (typically <0.5% in plant extracts) and pH-dependent stability (degradation half-life: 48 hours at pH 7.4). Semi-synthetic approaches using chalcone precursors could improve scalability. Ongoing clinical investigations focus on its potential in managing oxidative stress-related pathologies, including neurodegenerative disorders and chemotherapy-induced cytotoxicity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume